molecular formula C12H17NO2S2 B7592140 1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine

1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine

Cat. No. B7592140
M. Wt: 271.4 g/mol
InChI Key: WFUCVHWPCBSWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine, commonly known as MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MSP is a pyrrolidine derivative that is known for its unique chemical properties, making it an ideal candidate for use in various scientific studies. In

Mechanism of Action

The mechanism of action of MSP is not fully understood. However, it is believed that MSP acts by binding to the active site of target enzymes, thereby inhibiting their activity. This leads to a disruption of cellular processes that are essential for the survival and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
MSP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MSP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MSP has been shown to inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. In vivo studies have also shown that MSP can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of MSP is its potent inhibitory activity against a wide range of enzymes. This makes it an attractive candidate for use in various scientific studies, particularly in the field of drug discovery. Additionally, MSP is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MSP is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on MSP. One area of interest is the development of MSP-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its potential applications in other areas of scientific research, such as enzyme inhibition and protein-protein interactions. Finally, the synthesis of MSP derivatives with improved properties, such as increased potency and reduced toxicity, may lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of MSP involves a complex reaction that requires several steps. The starting materials for the synthesis of MSP are 1-methylsulfonyl-3-iodopropene and phenylsulfanyl acetic acid. The reaction between these two compounds is carried out in the presence of a catalyst, typically palladium, to form MSP. The yield of MSP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

MSP has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of drug discovery. MSP has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases and kinases. This makes MSP an attractive target for the development of novel drugs for the treatment of various diseases, such as cancer and viral infections.

properties

IUPAC Name

1-methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c1-17(14,15)13-8-7-11(9-13)10-16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUCVHWPCBSWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.